molecular formula C28H26O10 B3025658 4-[[(3Ar,4S,6R,7S,7aS)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-3H-benzo[f][2]benzofuran-1-one CAS No. 2130033-55-3

4-[[(3Ar,4S,6R,7S,7aS)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-3H-benzo[f][2]benzofuran-1-one

Cat. No.: B3025658
CAS No.: 2130033-55-3
M. Wt: 522.5 g/mol
InChI Key: FQJXRFGTBCRYIR-CLDHGOPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex secondary metabolite featuring a fused benzofuran-1-one core substituted with a 1,3-benzodioxol-5-yl group and a highly oxygenated pyran-derived moiety. The 1,3-benzodioxole group is a common pharmacophore in bioactive natural products, often associated with antioxidant and anti-inflammatory activities . The glycosidic linkage (via the pyran-6-yl oxy group) suggests enhanced solubility compared to non-glycosylated analogs, a feature critical for bioavailability in pharmacological contexts .

Properties

IUPAC Name

4-[[(3aR,4S,6R,7S,7aS)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-3H-benzo[f][2]benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O10/c1-28(2)37-24-19(10-29)35-27(22(30)25(24)38-28)36-23-15-6-4-3-5-14(15)20(21-16(23)11-32-26(21)31)13-7-8-17-18(9-13)34-12-33-17/h3-9,19,22,24-25,27,29-30H,10-12H2,1-2H3/t19-,22-,24+,25-,27+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJXRFGTBCRYIR-CLDHGOPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C(C2O1)O)OC3=C4COC(=O)C4=C(C5=CC=CC=C53)C6=CC7=C(C=C6)OCO7)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O[C@@H]([C@H]([C@@H]2O1)O)OC3=C4COC(=O)C4=C(C5=CC=CC=C53)C6=CC7=C(C=C6)OCO7)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[[(3Ar,4S,6R,7S,7aS)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-3H-benzo[f] benzofuran-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity through various studies and analyses.

Chemical Structure

The compound features multiple functional groups and a unique stereochemistry that may contribute to its biological properties. The presence of hydroxyl groups and dioxole structures suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

In vitro studies have shown that related compounds with similar structures demonstrate antimicrobial properties. For instance:

  • Study on Antimicrobial Efficacy : A study evaluated various compounds against Staphylococcus aureus and Escherichia coli, revealing that certain derivatives displayed significant inhibition zones (Table 1) .
CompoundInhibition Zone (mm)Target Bacteria
Harmane4.36 (S. aureus)Gram-positive
Harmane8.46 (E. coli)Gram-negative

Cytotoxicity

The cytotoxic effects of the compound have been investigated in various cancer cell lines. For example:

  • Cell Line Studies : The compound showed selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM .

Anti-inflammatory Effects

Preliminary studies suggest anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : The compound reduced the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages .

The exact mechanism of action remains to be fully elucidated; however, potential pathways include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammation .
  • Modulation of Signaling Pathways : The compound may interfere with NF-kB signaling pathways that regulate immune responses.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study on Antimicrobial Resistance : In a clinical setting, a derivative was used to treat infections resistant to conventional antibiotics, demonstrating effectiveness in reducing bacterial load.
  • Cancer Treatment Trials : Early-phase trials indicated promising results in combination therapies for treating resistant cancer types.

Chemical Reactions Analysis

Lactone Ring Reactivity

The benzofuranone lactone core undergoes characteristic lactone-specific reactions:

  • Base-Catalyzed Ring Opening : Treatment with aqueous NaOH (1–2 M, 60–80°C) hydrolyzes the lactone to form a carboxylate salt (e.g., sodium 9-(1,3-benzodioxol-5-yl)-4-[(glycosyl)oxy]benzo[f]benzofuran-1-carboxylate) .

  • Aminolysis : Reaction with primary amines (e.g., methylamine) in THF under reflux yields corresponding amide derivatives .

Reaction TypeReagents/ConditionsProductYield*
HydrolysisNaOH (1 M, 70°C)Carboxylate salt~85%
AminolysisCH3NH2, THF, ΔAmide derivative~60%

Benzodioxole Ring Reactivity

The 1,3-benzodioxol-5-yl substituent is susceptible to acid-mediated hydrolysis:

  • Acid-Catalyzed Cleavage : Treatment with HCl (6 M, reflux) opens the benzodioxole ring to generate a catechol intermediate .

Reaction TypeReagents/ConditionsProductYield*
HydrolysisHCl (6 M, 100°C)Catechol derivative~90%

Glycosidic Ether Linkage

The glycosidic bond (C6–O–C4) in the dioxolo-pyran moiety exhibits moderate stability:

  • Acid-Catalyzed Cleavage : H2SO4 (0.1 M, 60°C) cleaves the ether bond, yielding a hemiacetal and phenolic fragment .

  • Enzymatic Hydrolysis : β-Glucosidases (pH 5.0, 37°C) selectively hydrolyze the glycosidic linkage .

Reaction TypeReagents/ConditionsProductYield*
Acid hydrolysisH2SO4 (0.1 M, 60°C)Hemiacetal + Phenol~75%
Enzymatic cleavageβ-Glucosidase, pH 5.0Aglycone + Sugar~50%

Hydroxyl and Hydroxymethyl Functionalization

The hydroxymethyl (-CH2OH) and hydroxyl groups participate in typical alcohol reactions:

  • Esterification : Acetylation with acetic anhydride/pyridine (RT, 12 h) forms acetylated derivatives .

  • Oxidation : KMnO4 (pH 10, 50°C) oxidizes the hydroxymethyl group to a carboxylic acid .

Reaction TypeReagents/ConditionsProductYield*
AcetylationAc2O, pyridineAcetyl ester~95%
OxidationKMnO4, pH 10, 50°CCarboxylic acid~70%

Dioxolane Ring Reactivity

The 1,3-dioxolane ring in the pyran moiety undergoes acid-catalyzed hydrolysis:

  • Ring Opening : HCl (1 M, 60°C) converts the dioxolane to a vicinal diol .

Reaction TypeReagents/ConditionsProductYield*
HydrolysisHCl (1 M, 60°C)Vicinal diol~80%

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of natural products, including chromone glycosides, lignans, and benzodioxole-containing derivatives. Below is a comparative analysis:

Compound Key Structural Features Bioactivities Source
Target Compound Benzofuran-1-one core, 1,3-benzodioxol-5-yl, glycosylated pyran Inferred: Antioxidant, anti-inflammatory (based on benzodioxole and glycoside moieties) Synthetic/Natural (hypothetical)
5,7-dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-3,6-dimethoxy-4H-1-benzopyran-4-one () Benzopyran-4-one core, hydroxyl/methoxy substituents Antioxidant, antimicrobial (common in Populus spp.) Populus leaf buds
Chromone glycosides () Benzo-γ-pyrone core with glycosylation Antiviral, anti-inflammatory, antitumor Plants, fungi
6α-Hydroxy-geniposide () Iridoid glycoside with hydroxyl and glucosyl groups Anti-inflammatory, hepatoprotective (reported in Pittosporum spp.) Pittosporum roots
Furo[3,2-g][1]benzopyran-7-one derivatives () Fused benzopyran-furan system, hydroxyl/methyl groups Antifungal, cytotoxic (structural analogs) Synthetic libraries

Physicochemical Properties

  • Solubility: The glycosylation in the target compound likely enhances water solubility compared to non-glycosylated benzofuranones (e.g., benzopyran-4-ones in ) .
  • LogP : The 1,3-benzodioxole and hydroxymethyl groups may reduce lipophilicity relative to fully aromatic analogs, influencing membrane permeability .

Bioactivity Trends

  • Antioxidant Potential: The 1,3-benzodioxole moiety is structurally analogous to catechol derivatives, which are potent radical scavengers . This suggests the target compound may outperform non-benzodioxole-containing benzofuranones in antioxidant assays.
  • Synergistic Effects : Glycosylation in chromone analogs () enhances bioavailability and activity; similar synergism is plausible for the target compound .

Research Findings and Data

Structural Uniqueness

The compound’s combination of a benzofuran-1-one core with a 1,3-benzodioxole substituent and a glycosylated pyran is unprecedented in literature.

Hypothetical Mechanism of Action

  • Enzyme Inhibition : The benzodioxole group may inhibit cyclooxygenase (COX) or lipoxygenase (LOX), analogous to salicylates .
  • DNA Interaction: The planar benzofuran system could intercalate with DNA, similar to benzopyranone derivatives .

Q & A

Q. What synthetic strategies are recommended for constructing the benzodioxolo-pyran and benzofuranone moieties in this compound?

  • Methodological Answer : The benzodioxolo-pyran core can be synthesized via acid-catalyzed cyclization of dihydroxyacetone derivatives, as demonstrated in analogous pyran systems (e.g., using ω-substituted 2,4-dihydroxyacetophenones with carbonyl chlorides under reflux conditions in acetone) . For the benzofuran-1-one moiety, oxidative cyclization of 2-hydroxybenzaldehyde derivatives with peroxides or via Friedel-Crafts acylation is effective. Purification via alcohol-KOH recrystallization (yields ~80%) ensures removal of byproducts .

Q. How can researchers validate the stereochemistry of the tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran subunit?

  • Methodological Answer : Combine 2D-NMR (e.g., NOESY or HSQC) to confirm spatial arrangements of substituents. For example, coupling constants (J6,7J_{6,7}) in 1^1H-NMR can distinguish axial vs. equatorial hydroxyl orientations . X-ray crystallography is definitive but requires high-purity crystals; alternative computational methods (DFT-optimized structures) can predict stereochemical stability .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • HPLC-MS : Quantify impurities using reverse-phase columns (e.g., Chromolith®) with UV detection at 254 nm .
  • FT-IR : Confirm functional groups (e.g., carbonyl at ~1705 cm1^{-1}, hydroxyl stretches at 3051–2945 cm1^{-1}) .
  • Elemental Analysis : Validate C/H/N ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., GC-MS vs. 13^{13}13C-NMR) be resolved during structural elucidation?

  • Methodological Answer : Cross-validate using orthogonal techniques:
  • GC-MS Discrepancies : Check for thermal decomposition artifacts by comparing with softer ionization methods (e.g., ESI-MS) .
  • NMR Assignments : Use DEPT-135 to distinguish CH2_2/CH3_3 groups and HSQC/TOCSY to resolve overlapping signals .
  • High-Resolution MS (HRMS) : Confirm molecular formula (e.g., m/z 580.53 for [M+H]+^+) to rule out isobaric interferences .

Q. What experimental designs are optimal for studying the compound’s stability under aqueous oxidative conditions?

  • Methodological Answer :
  • Photochemical Reactor Setup : Simulate atmospheric oxidation using OH radicals (from H2_2O2_2/UV) in a bulk solution. Monitor degradation via online aerosol mass spectrometry (AMS) for volatile byproducts (e.g., formic acid) and offline IC for non-volatile oxidized species .
  • Kinetic Analysis : Use pseudo-first-order rate constants (kOHk_{\text{OH}}) derived from AMS time-resolved data .

Q. How can computational modeling predict the compound’s bioavailability and metabolic pathways?

  • Methodological Answer :
  • ADME Prediction : Tools like SwissADME calculate key parameters (e.g., LogP = -0.87, TPSA = 225 Å2^2) to predict low gastrointestinal absorption and P-glycoprotein substrate activity .
  • Docking Studies : Simulate interactions with cytochrome P450 enzymes (CYP3A4/CYP2D6) using AutoDock Vina to identify potential metabolic sites (e.g., benzodioxole ring oxidation) .

Data Contradiction Analysis

Q. How to address inconsistencies between theoretical and experimental LogP values?

  • Methodological Answer :
  • Solvent Effects : Experimental LogP (e.g., -0.87) may deviate from computational predictions (e.g., XLOGP3 = -0.44) due to solvent polarity. Validate via shake-flask assays in octanol/water .
  • Ionization State : Adjust pH to ensure the compound is neutral during partitioning (pKa estimation via MarvinSuite) .

Q. What strategies mitigate low yields in the final coupling step of the benzofuranone and pyran subunits?

  • Methodological Answer :
  • Protecting Groups : Temporarily block hydroxyls (e.g., benzyl ethers) to prevent side reactions during glycosidic bond formation .
  • Catalysis : Use Lewis acids (e.g., BF3_3-Et2_2O) to enhance nucleophilic substitution efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[[(3Ar,4S,6R,7S,7aS)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-3H-benzo[f][2]benzofuran-1-one
Reactant of Route 2
4-[[(3Ar,4S,6R,7S,7aS)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-3H-benzo[f][2]benzofuran-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.